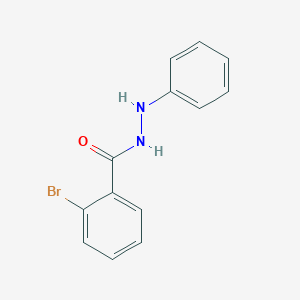![molecular formula C17H20N2O B5706804 N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)
N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide, commonly known as DMBA-N-oxide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
DMBA-N-oxide exerts its effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The induction of oxidative stress by DMBA-N-oxide has been shown to activate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DMBA-N-oxide has been shown to induce DNA damage and mutations, leading to the development of tumors in animal models. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMBA-N-oxide in lab experiments is its ability to induce tumors in animal models, which can be used to study the molecular mechanisms of cancer development and progression. However, the use of DMBA-N-oxide has some limitations. For example, it can be toxic to cells and can induce oxidative stress, which can affect the interpretation of experimental results.
Future Directions
There are several future directions related to DMBA-N-oxide research. One potential direction is the development of new drugs targeting oxidative stress and inflammation, which are involved in the development of various diseases. Another potential direction is the development of new animal models that better mimic human diseases, which can improve the translatability of research findings. Additionally, further studies are needed to understand the molecular mechanisms of DMBA-N-oxide-induced DNA damage and mutations, which can provide insights into the development of new cancer therapies.
Conclusion:
In conclusion, DMBA-N-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It can be synthesized through a well-established method and has been widely used in cancer research, neuroscience, and drug development. DMBA-N-oxide exerts its effects through the generation of ROS and the induction of oxidative stress, leading to DNA damage and mutations. While it has some advantages for lab experiments, such as its ability to induce tumors in animal models, it also has some limitations, such as its toxicity to cells. Further studies are needed to explore the potential applications of DMBA-N-oxide in various research fields and to develop new therapies targeting oxidative stress and inflammation.
Synthesis Methods
DMBA-N-oxide can be synthesized through the oxidation of N,N-dimethylaniline using m-chloroperbenzoic acid. The resulting product is then reacted with 2-biphenylcarboxylic acid chloride to obtain DMBA-N-oxide. The synthesis method is relatively straightforward and has been well-established in the literature.
Scientific Research Applications
DMBA-N-oxide has been widely used in various scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, DMBA-N-oxide has been used as a carcinogen to induce tumors in animal models. It has also been used to study the molecular mechanisms of cancer development and progression. In neuroscience, DMBA-N-oxide has been used to study the effects of oxidative stress on neuronal function and the development of neurodegenerative diseases. In drug development, DMBA-N-oxide has been used as a lead compound for the development of new drugs targeting various diseases.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(2)13-12-18-17(20)16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQCXMDGBVLZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)

![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)




![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)